Structural Differentiation: Unique 2-Methoxy-5-methyl Substitution Pattern on the Diaryl Carbinol Scaffold
The target compound bears a specific 2-methoxy-5-methyl substitution on the phenyl ring. Its closest commercially available analogs, (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanol (CAS 1250973-45-5) and (2-methoxy-4-methylphenyl)(thiophen-2-yl)methanol (CAS 1691748-95-4), differ in the positional arrangement of these substituents. In the class of thiophene-containing trisubstituted methanes, the phenyl ring substitution pattern profoundly influences antimycobacterial activity; for example, the specific arrangement in lead compound S006-830 (which incorporates a 4-methoxyphenyl-thiophen-2-yl-methyl core) achieved an MIC of 1.33 mg/L against Mycobacterium tuberculosis H37R(v) [1]. No direct head-to-head MIC or IC50 data exist to quantify the exact biological consequence of shifting the methoxy and methyl groups to the 2- and 5-positions.
| Evidence Dimension | Positional substitution isomerism (phenyl ring) |
|---|---|
| Target Compound Data | 2-methoxy-5-methylphenyl substitution on the diarylcarbinol scaffold |
| Comparator Or Baseline | (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanol (CAS 1250973-45-5); (2-methoxy-4-methylphenyl)(thiophen-2-yl)methanol (CAS 1691748-95-4) |
| Quantified Difference | Structural difference only; no differential bioactivity data available. |
| Conditions | N/A – evidence is based on structural comparison and class-level activity inference from the TRSM literature. |
Why This Matters
This compound provides a specific substitution pattern not found in other commercially available diarylcarbinols; its procurement is essential for structure-activity relationship (SAR) studies where the 2-methoxy-5-methyl orientation is a design requirement.
- [1] Singh, P., Saha, T., Mishra, P., Parai, M. K., Ireddy, S., Lavanya Kumar, M. S., ... & Panda, G. (2015). Thiophene containing trisubstituted methanes [TRSMs] as identified lead against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 95, 357-368. View Source
